molecular formula C22H23N3O3 B11423958 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11423958
M. Wt: 377.4 g/mol
InChI Key: ZAESRLWVUMNRQN-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused pyrrole-pyrazole core. Key structural features include:

  • 2-hydroxyphenyl substituent at position 3: Introduces aromaticity and intramolecular hydrogen-bonding capacity.
  • 4-(propan-2-yl)phenyl group at position 4: A bulky isopropyl-substituted aryl group contributing to steric hindrance and lipophilicity.

The compound’s synthesis likely involves cyclocondensation of precursors under reflux conditions, analogous to methods for pyrazole derivatives described in .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3/c1-13(2)14-7-9-15(10-8-14)21-18-19(16-5-3-4-6-17(16)27)23-24-20(18)22(28)25(21)11-12-26/h3-10,13,21,26-27H,11-12H2,1-2H3,(H,23,24)

InChI Key

ZAESRLWVUMNRQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Biological Activity

The compound 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H30N2O3
  • Molecular Weight : 394.50 g/mol

The compound features a complex arrangement of functional groups, including hydroxyl (-OH) and propan-2-yl groups, contributing to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of hydroxyl groups is known to enhance the scavenging ability against free radicals, which may lead to protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

Studies suggest that derivatives of pyrrolo[3,4-c]pyrazole have shown promising anti-inflammatory activity. This is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. For instance, a related compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating potent anti-inflammatory effects compared to standard drugs like Celecoxib .

Anticancer Potential

There is emerging evidence that compounds similar to this compound may exhibit anticancer properties. Research has shown that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study evaluated a series of pyrrolo[3,4-c]pyrazole derivatives for their COX inhibitory activities. The most potent compound exhibited an IC50 value significantly lower than traditional NSAIDs, suggesting a potential for development as a new anti-inflammatory agent .
  • Case Study on Antioxidant Activity :
    • In vitro assays demonstrated that similar compounds effectively reduced oxidative stress markers in cellular models, indicating their potential role as therapeutic agents in conditions characterized by oxidative damage.

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The ability to inhibit COX enzymes suggests a mechanism by which the compound can reduce inflammation and pain.
  • Scavenging Free Radicals : The presence of hydroxyl groups allows the compound to act as an effective antioxidant.
  • Modulation of Cell Signaling Pathways : Similar compounds have been shown to influence pathways related to cell cycle regulation and apoptosis.

Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Comparison with Related Compounds

Compound NameIC50 (μM)Activity Type
5-(2-hydroxyethyl)-...TBDTBD
Celecoxib0.78Anti-inflammatory
PYZ160.52Anti-inflammatory

Scientific Research Applications

The compound 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of the applications of this compound, focusing on its biological activities, synthetic methodologies, and future research directions.

Molecular Formula

  • Molecular Formula : C22H28N2O3
  • Molecular Weight : 368.47 g/mol

Antimicrobial Activity

Research indicates that similar compounds within the pyrazole family exhibit significant antimicrobial properties. The unique structure of this compound may contribute to its potential efficacy against various bacterial strains. Studies have shown that modifications in the substituents can enhance the antimicrobial activity, suggesting a promising avenue for drug development in combating resistant strains .

Anti-inflammatory Properties

Compounds with similar frameworks have been reported to possess anti-inflammatory effects. The presence of hydroxyl groups may play a crucial role in modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Future studies could explore the specific mechanisms through which this compound exerts its effects on cancer cell lines .

Synthesis Techniques

The synthesis of this compound can be achieved through multi-step reactions involving:

  • Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization Reactions : Facilitating the formation of the pyrrolo-pyrazole ring system under acidic or basic conditions.

Case Studies

  • Synthesis via Hydrazone Formation : A study demonstrated the successful synthesis of related pyrazole derivatives through hydrazone intermediates, showcasing the versatility of reaction conditions and reagents .
  • Biological Evaluation : In another case study, derivatives synthesized from similar precursors were evaluated for their biological activity against various pathogens, providing insights into structure-activity relationships .

Structure-Activity Relationship Studies

Further investigations are needed to elucidate the relationship between the chemical structure of this compound and its biological activities. Systematic modification of substituents could lead to enhanced potency and selectivity.

Development of Novel Therapeutics

Given its promising biological profile, this compound could serve as a lead compound for the development of new therapeutic agents targeting microbial infections and inflammatory diseases.

Toxicological Assessments

Comprehensive toxicological studies are essential to evaluate the safety profile of this compound before advancing to clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of substituents and their implications is summarized below:

Compound Name Core Structure Position 3 Position 4 Position 5 Key Features
Target Compound Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 2-hydroxyphenyl 4-(propan-2-yl)phenyl 2-hydroxyethyl Hydrophilic (OH groups), steric bulk at position 4
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl) analogue [] Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 2-hydroxyphenyl 3,4,5-trimethoxyphenyl 2-phenylethyl Increased lipophilicity (methoxy, phenylethyl), potential for π-π stacking
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione [] Pyrazole-dione 5-hydroxy 3-phenylpropane-1,3-dione - Tautomerism stabilized by intramolecular H-bonding
Coumarin-pyrimidinone hybrids [] Pyrimidinone Coumarin Tetrazole/phenyl - Extended conjugation, photophysical properties

Key Comparison Points

Hydrogen Bonding and Tautomerism: The target compound’s 2-hydroxyphenyl group may stabilize tautomeric forms via intramolecular hydrogen bonds, similar to hydroxypyrazole derivatives in . In contrast, the 3,4,5-trimethoxyphenyl substituent in the analogue lacks H-bond donors, reducing tautomeric flexibility but enhancing lipophilicity .

Hydroxyethyl (target) vs. phenylethyl () at position 5: The former increases hydrophilicity, impacting solubility and bioavailability.

Synthetic Routes :

  • The target compound’s synthesis may parallel methods for pyrazole derivatives, such as refluxing in 1,4-dioxane with triethylamine (as in ) .
  • Coumarin hybrids () require multi-step cyclization, highlighting the complexity of fused heterocycles .

Spectroscopic Characterization :

  • NMR shifts for the target’s hydroxyphenyl group would resemble those in (e.g., aromatic protons at δ 6–8 ppm) .
  • The isopropyl group’s methyl protons would appear as a septet (δ ~1.2–1.5 ppm), distinct from the methoxy singlets in .

Computational and Analytical Insights

  • Electronic Properties : Density functional theory (DFT) methods, such as those in , could model the compound’s electron density distribution and correlate substituent effects with reactivity .
  • Wavefunction Analysis : Tools like Multiwfn () may predict intramolecular interactions, such as H-bond strength or aromatic π-cloud delocalization .

Preparation Methods

Reaction Design and Intermediate Formation

The most widely reported method for synthesizing pyrrolo[3,4-c]pyrazol-6(1H)-one derivatives involves a three-component reaction between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), aryl aldehydes (2 ), and primary amines (3 ) to form 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (4 ) as intermediates. For the target compound, 2 is substituted with a 4-isopropyl group (e.g., 4-isopropylbenzaldehyde), while 3 is ethanolamine to introduce the 2-hydroxyethyl moiety.

General Procedure :

  • 1 (10 mmol), 2 (10–11 mmol), and 3 (10–11 mmol) are dissolved in dry ethanol.

  • Acetic acid (1 mL) is added, and the mixture is refluxed at 80°C for 20 hours.

  • The intermediate 4 precipitates upon cooling and is purified via crystallization from ethanol (yield: 70–94%).

Ring-Opening and Cyclization with Hydrazine

The intermediate 4 undergoes ring-opening with hydrazine hydrate in dioxane (1:5 molar ratio) at 80°C for 20 hours to yield the final product. This step proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by cyclization to form the pyrazole ring.

Key Advantages :

  • High yields (72–94%) and purity (>95% by HPLC).

  • Scalable without chromatographic purification.

One-Pot Synthesis Using Heterogeneous Catalysts

Eco-Friendly Catalyst Systems

Recent advances employ preheated fly-ash (a waste-derived material) as a catalyst for one-pot synthesis. This method condenses ethyl acetoacetate, hydrazine hydrate, 4-isopropylbenzaldehyde, and malononitrile in aqueous ethanol at 60–70°C for 90 minutes.

Mechanistic Pathway :

  • Knoevenagel condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.

  • Michael addition : Ethyl acetoacetate enolate attacks the nitrile intermediate.

  • Cyclization : Hydrazine mediates pyrazole ring closure.

Performance Metrics :

  • Yield: 90–95%.

  • Reaction time: 1.5 hours.

Stepwise Condensation-Cyclization Approach

Chalcone Intermediate Formation

Pyridylchalcones (5 ) are synthesized by condensing 3-acetylpyridine derivatives with 4-isopropylbenzaldehyde under basic conditions (KOH/EtOH). Subsequent treatment with hydrazine hydrate in acetic acid induces cyclization to form the dihydropyrrolo[3,4-c]pyrazole core.

Typical Conditions :

  • Solvent: Acetic acid.

  • Temperature: Reflux (110–120°C).

  • Yield: 68–85%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Yield Purity Key Advantage
Multicomponent CyclizationEthanol/Acetic acid72–94%>95%High scalability, no chromatography
One-Pot SynthesisPreheated fly-ash/H2O-EtOH90–95%>90%Eco-friendly, rapid
Stepwise ApproachKOH/EtOH → Acetic acid68–85%85–90%Modular intermediate control

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Dioxane is optimal for hydrazine-mediated cyclization due to its high boiling point and polarity.

  • Reactions in water-ethanol mixtures reduce environmental impact but may lower yields for electron-deficient aldehydes.

Functional Group Compatibility

  • Hydroxyl groups require protection (e.g., acetyl) during cyclization to prevent side reactions.

  • Bulky substituents (e.g., isopropyl) slow reaction kinetics but improve product crystallinity.

Characterization and Quality Control

Analytical Techniques

  • HPLC : Purity assessment (>95%).

  • NMR : Confirmation of regiochemistry via coupling constants (e.g., 1H^1H NMR: δ 4.88 ppm for C4-H).

  • IR : Carbonyl stretches at 1650–1715 cm1^{-1}.

Industrial and Environmental Considerations

  • Waste Reduction : Preheated fly-ash catalysis minimizes metal waste.

  • Cost Efficiency : Multicomponent methods reduce step count and solvent use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl compounds under acidic or basic conditions . Microwave-assisted synthesis or solvent-free conditions are recommended for improved yields and selectivity . Key parameters to optimize include temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid) .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography is essential for resolving the 3D conformation, particularly the dihydropyrrolo-pyrazole core . NMR spectroscopy (¹H/¹³C) confirms substituent positions, such as the hydroxyphenyl and hydroxyethyl groups . FTIR and HRMS validate functional groups (e.g., hydroxyl, carbonyl) and molecular weight .

Q. How should researchers design preliminary biological activity screens?

  • Begin with in vitro assays targeting enzymes or receptors linked to anti-inflammatory (COX-2 inhibition) or anticancer (kinase inhibition) pathways . Use molecular docking to prioritize targets based on the compound’s hydroxyl and phenyl substituents, which may enhance binding affinity .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what substituents are most promising?

  • Replace the isopropyl group on the phenyl ring with electron-withdrawing groups (e.g., fluorine) to improve metabolic stability . Introduce heterocycles (e.g., furan) at the hydroxyethyl position to modulate solubility and target selectivity . Comparative studies show fluorinated analogs exhibit 2–3× higher anticancer activity .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cell lines). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) . Cross-validate results with orthogonal methods: e.g., combine enzyme inhibition assays with transcriptomic profiling .

Q. What computational tools are recommended for elucidating the mechanism of action?

  • Use molecular dynamics simulations to study interactions with biological targets (e.g., kinases) over time . QSAR models can correlate substituent electronegativity with activity trends . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • The (4S) configuration in related analogs enhances target selectivity by aligning hydroxyl groups with active-site residues . Chiral HPLC or circular dichroism (CD) should be used to isolate enantiomers and compare their activity .

Q. What methodologies assess environmental stability and ecotoxicological risks?

  • Follow the INCHEMBIOL framework :

  • Abiotic stability : Perform photodegradation studies under UV light (λ = 254 nm).
  • Biotic transformation : Use soil microcosms to track metabolite formation.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition.

Methodological Notes

  • Advanced characterization : Synchrotron XRD is preferred for resolving crystallographic ambiguities .
  • Data reproducibility : Publish raw NMR/HRMS spectra in supplementary materials to enhance transparency .

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